molecular formula C16H15N3O3S B2709984 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone CAS No. 851130-10-4

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone

Cat. No.: B2709984
CAS No.: 851130-10-4
M. Wt: 329.37
InChI Key: SRGXFUSMSLLTIT-UHFFFAOYSA-N
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Description

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone is a synthetic compound of interest in medicinal chemistry and oncology research. It is built on a benzofuro[3,2-d]pyrimidine core, a privileged scaffold recognized for its significant biological activities. Recent scientific literature has demonstrated that diverse benzofuro[3,2-d]pyrimidine derivatives exhibit potent antiproliferative activities against various human cancer cell lines, making this structural class a promising starting point for the development of novel anticancer agents . The structure of this specific compound is strategically functionalized, incorporating a morpholinoethanone group linked via a thioether bridge. The morpholine ring is a common pharmacophore in drug discovery, known to improve solubility and pharmacokinetic properties, and is frequently found in potent, selective enzyme inhibitors developed for cancer treatment . This molecular architecture suggests potential for interaction with key biological targets. Researchers can leverage this compound as a key intermediate or a core structure for constructing more complex molecules in drug discovery programs. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-13(19-5-7-21-8-6-19)9-23-16-15-14(17-10-18-16)11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGXFUSMSLLTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone typically involves the use of aza-Wittig reactions. In this process, iminophosphoranes react with n-butyl isocyanate at temperatures between 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group or other substituents are replaced by different nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

This compound has a wide range of applications across various scientific disciplines:

Medicinal Chemistry

  • Therapeutic Potential: Research indicates that this compound exhibits potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Its unique structure allows it to interact with multiple biological targets, potentially modulating enzyme activities and cellular processes .
  • Antimicrobial Properties: Studies have shown that derivatives of benzofuro[3,2-d]pyrimidine compounds possess significant antimicrobial activity. The structure-activity relationship suggests that modifications to the benzofuran and pyrimidine moieties can enhance their efficacy against bacterial and fungal pathogens .
  • Anti-inflammatory Effects: Some derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, indicating potential use as anti-inflammatory agents .

Chemical Research

  • Building Block for Complex Molecules: The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery and materials science .

Case Study 1: Antimicrobial Activity

In a comparative study of various synthesized compounds, including derivatives of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone, researchers found that certain modifications significantly improved antibacterial activity compared to standard antibiotics like ceftriaxone. The study utilized agar diffusion methods to assess efficacy against clinical strains of bacteria .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of benzofuro[3,2-d]pyrimidine derivatives. The results indicated that specific structural modifications could lead to enhanced inhibition of cyclooxygenase enzymes, suggesting a pathway for developing new anti-inflammatory drugs based on this compound .

Mechanism of Action

The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Compound Name / Structure Core Heterocycle Key Substituents Applications/Properties Evidence Source
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone Benzofuro[3,2-d]pyrimidine Thioether, morpholinoethanone Potential kinase inhibition, electronics
XL413 (S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride Benzofuro[3,2-d]pyrimidine Chlorine, pyrrolidine Cdc7/Cdk9 kinase inhibitor
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone Imidazo[2,1-b]thiazole Methyl, morpholinoethanone Crystallography studies (Z’=2, RES=1.34 Å)
PHA-767491 (pyridine-pyrrolo-pyridinone derivative) Pyrrolo[3,2-c]pyridine Pyridine, pyrrolidine Dual Cdc7/Cdk9 kinase inhibitor
Pyrazolo[3,4-d]pyrimidine-morpholine derivative (Example 92 in ) Pyrazolo[3,4-d]pyrimidine Fluoro, morpholinophenyl, chromenone Therapeutic candidate (patent example)

Key Observations:

Structural Diversity in Core Heterocycles: The benzofuropyrimidine core (target compound, XL413) is distinct from imidazothiazole () or pyrazolopyrimidine () scaffolds. The fused benzofuran-pyrimidine system may enhance electronic delocalization, making it suitable for both pharmacological and optoelectronic applications .

Substituent Effects: Thioether vs. Oxygen/Nitrogen Linkages: The thioether group in the target compound may confer higher lipophilicity compared to oxygen-linked analogs, influencing membrane permeability in biological systems or charge transport in electronic devices . Morpholino Group: Common in all morpholinoethanone-containing compounds, this group improves solubility and metabolic stability, a critical feature in drug design .

However, the thioether linkage could alter binding affinity or selectivity . The pyrazolopyrimidine derivative () demonstrates structural flexibility, with a chromenone group enabling multi-target engagement, contrasting with the simpler morpholinoethanone substitution in the target compound.

Material Science Applications :

  • Benzofuropyrimidine derivatives in are tailored for organic electroluminescence devices, leveraging their rigid, planar structures for efficient light emission. The target compound’s thioether group might introduce electron-withdrawing effects, modulating bandgap properties .

Research Findings and Data

Crystallographic and Structural Insights:

  • The imidazothiazole analog () was resolved using X-ray powder diffraction (Rietveld refinement: Rp = 1.625, Rwp = 2.11) , suggesting similar methods could elucidate the target compound’s structure.

Pharmacological Data (Inferred):

  • XL423 exhibits nanomolar inhibitory activity against Cdc7 (IC₅₀ = 3 nM) . The target compound’s benzofuropyrimidine-thioether hybrid may require optimization to achieve comparable potency.

Electronic Properties:

  • The thioether group’s electronegativity could enhance electron injection efficiency compared to carbon or oxygen analogs .

Biological Activity

The compound 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone is a member of the benzofuro[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzofuro-pyrimidine core followed by thioether formation with morpholine. The general synthetic route can be outlined as follows:

  • Formation of Benzofuro[3,2-d]pyrimidine : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : Reaction with thiol compounds to introduce the thio group.
  • Morpholino Substitution : Final modification to incorporate the morpholino group.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating potent antiproliferative effects .
  • Antimicrobial Properties : Preliminary evaluations suggest that the compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Kinases : Similar compounds in the benzofuro-pyrimidine class have been reported to inhibit key kinases involved in cancer progression .
  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Breast Cancer Model : In a study using MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis markers such as caspase activation .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityCell Line/OrganismIC50/EffectReference
AnticancerMDA-MB-231 (breast cancer)IC50 = 12 µM
AntimicrobialStaphylococcus aureusInhibition at 10 µg/mL
AntimicrobialEscherichia coliInhibition at 15 µg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving benzofuropyrimidin-4-thiol and morpholinoethanone precursors. Key steps include:

  • Activation of the thiol group (e.g., using Mitsunobu conditions or base-mediated coupling) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures .
    • Purity Optimization : Monitor reactions by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Use elemental analysis (C, H, N, S) to validate stoichiometry .

Q. How is the crystal structure of benzofuropyrimidine derivatives determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation (e.g., dichloromethane/ethanol solvent system) .
  • Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to analyze diffraction data .
    • Example : A benzofuropyrimidinone derivative showed coplanar fused rings (deviation <0.03 Å) and intermolecular hydrogen bonds (O–H···O, N–H···O) stabilizing the lattice .

Q. What biological activities are associated with benzofuropyrimidine derivatives?

  • Key Findings : Derivatives exhibit antiviral, anti-inflammatory, and analgesic properties. For example:

  • CREB Signaling Modulation : A related compound (NCGC 00067819) enhanced cAMP production (EC50 = 79 nM in CHO cells) .
  • Structural Insights : The morpholino group enhances solubility and bioavailability, critical for in vitro assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. LCMS) be resolved during characterization?

  • Conflict Analysis :

  • NMR Discrepancies : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish regioisomers or tautomers .
  • LCMS Artifacts : Check for adducts (e.g., sodium/potassium) or degradation products via high-resolution MS (HRMS) .
    • Case Study : A benzofuropyrimidin-4-amine derivative showed unexpected LCMS peaks due to residual solvent (dichloromethane), resolved by prolonged drying under vacuum .

Q. What computational approaches are effective for predicting the electronic properties of benzofuropyrimidine derivatives?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and predict optoelectronic behavior (e.g., for organic electroluminescence applications) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase binding pockets) using AMBER or GROMACS .
    • Example : A derivative with a morpholino group showed a HOMO-LUMO gap of 3.2 eV, aligning with experimental UV-Vis data .

Q. How can synthetic yields be improved for scale-up without compromising stereochemical integrity?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-thioether formation .
  • Solvent Effects : Use DMF or THF to enhance solubility of intermediates, reducing side reactions .
    • Data Table :
ConditionYield (%)Purity (%)
DMF, 80°C7298
THF, reflux6595
Ethanol, RT4890
Source: Adapted from

Q. What strategies are recommended for resolving π-π stacking ambiguities in crystallographic studies?

  • Approach :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer .
  • Twinned Data Refinement : Apply SHELXL TWIN commands to model overlapping lattices in high-symmetry space groups .
    • Case Study : A derivative exhibited offset π-π stacking (3.5–3.8 Å interplanar distances), confirmed via PLATON analysis .

Data Contradiction & Validation

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Root Cause : Differences in fragment contribution methods (e.g., Moriguchi vs. XLogP3).
  • Validation :

  • Experimental LogP : Determine via shake-flask method (octanol/water partition) .
  • Example : A derivative showed XLogP3 = 3.39 vs. experimental LogP = 2.08, attributed to unaccounted hydrogen bonding .

Applications in Functional Assays

Q. What protocols are used to assess electroluminescence potential in benzofuropyrimidine derivatives?

  • Methodology :

  • Device Fabrication : Spin-coat compounds onto ITO substrates, layer with Alq3, and measure luminance-voltage curves .
  • Quantum Yield : Determine via integrating sphere with 365 nm excitation .

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